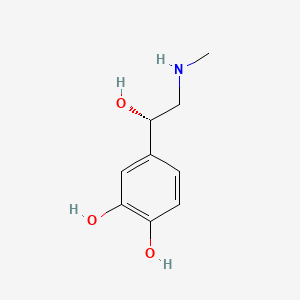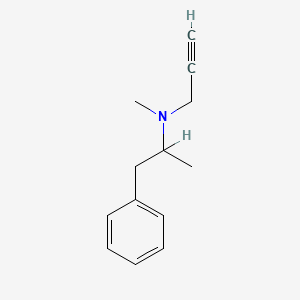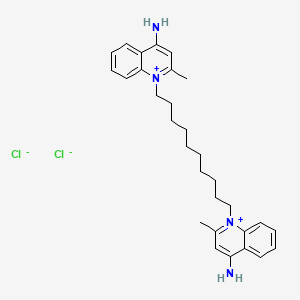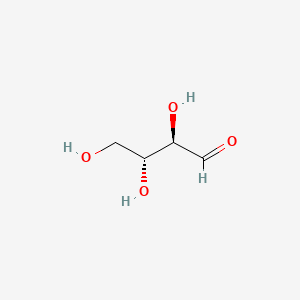
Dexlansoprazol
Descripción general
Descripción
Dexlansoprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is primarily used to treat conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis . Dexlansoprazole is the R-enantiomer of lansoprazole, which means it is one of the two mirror-image forms of the molecule . This compound is known for its unique dual delayed-release formulation, which allows for prolonged therapeutic effects .
Aplicaciones Científicas De Investigación
Dexlansoprazole has a wide range of scientific research applications, including:
Mecanismo De Acción
Safety and Hazards
Dexlansoprazole may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, seizures, sudden pain or trouble moving your hip, wrist, or back, and kidney problems . Long-term use of Dexlansoprazole may cause the development of stomach growths called fundic gland polyps . If Dexlansoprazole is used for longer than 3 years, a vitamin B-12 deficiency could develop .
Análisis Bioquímico
Biochemical Properties
Dexlansoprazole inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme . This enzyme is crucial for the secretion of gastric acid in the stomach. By inhibiting this enzyme, Dexlansoprazole reduces the amount of acid produced in the stomach, thereby alleviating symptoms associated with GERD and erosive esophagitis .
Cellular Effects
Dexlansoprazole’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by inhibiting the (H+, K+)-ATPase enzyme on the secretory surface of the gastric parietal cell . This inhibition can lead to a decrease in the acidity of the stomach, which can alleviate symptoms associated with conditions like GERD .
Molecular Mechanism
Dexlansoprazole exerts its effects at the molecular level by permanently binding to the proton pump, thereby blocking it and preventing the formation of gastric acid . This binding interaction inhibits the (H+, K+)-ATPase enzyme, which is the final step in gastric acid production .
Temporal Effects in Laboratory Settings
The effects of Dexlansoprazole can change over time in laboratory settings. For instance, absorption was delayed when Dexlansoprazole was administered before each regimen relative to breakfast; however, systemic exposures of Dexlansoprazole at all regimens were bioequivalent .
Dosage Effects in Animal Models
In animal studies, Dexlansoprazole was administered at a dosage of 6 mg/kg PO q12h . The study found that cats treated with Dexlansoprazole had more 24 h heartburn-free days and nights compared to the placebo medications .
Metabolic Pathways
Dexlansoprazole is well absorbed and extensively metabolized by oxidation, reduction, and conjugation to 13 identified metabolites . The main metabolites in extensive metabolizers (EMs) are 5-glucuronyloxy dexlansoprazole and 5-hydroxy dexlansoprazole (CYP2C19 mediated), whereas poor metabolizers (PMs) have greater amounts of dexlansoprazole sulfone (CYP3A mediated) .
Transport and Distribution
After administration, Dexlansoprazole is absorbed and distributed within the body. It is then extensively metabolized, with the metabolites being excreted in urine and feces . Recovery of radioactivity in urine and feces averaged 98% after 7 days (51% in urine and 48% in feces) post-14C dosing .
Subcellular Localization
As a proton pump inhibitor, Dexlansoprazole acts at the secretory surface of the gastric parietal cell . Here, it binds to the (H+, K+)-ATPase enzyme, inhibiting its function and thereby reducing the production of gastric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dexlansoprazole is synthesized from lansoprazole, which is a racemic mixture of its R- and S-enantiomers. The synthesis involves the separation of the R-enantiomer from the racemic mixture using chiral chromatography or other enantioselective methods . The process typically includes the following steps:
Resolution of Lansoprazole: The racemic mixture of lansoprazole is resolved into its R- and S-enantiomers using chiral chromatography.
Purification: The R-enantiomer, dexlansoprazole, is then purified to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of dexlansoprazole involves large-scale chiral separation techniques. The use of chiral stationary phases in high-performance liquid chromatography (HPLC) is common for achieving high enantiomeric purity . Additionally, the production process includes stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dexlansoprazole undergoes several types of chemical reactions, including:
Oxidation: Dexlansoprazole can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert dexlansoprazole to its sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Omeprazole
- Pantoprazole
- Esomeprazole
- Rabeprazole
Comparison
Dexlansoprazole is unique among proton pump inhibitors due to its dual delayed-release formulation, which provides extended acid suppression compared to other PPIs . While other PPIs like omeprazole and pantoprazole are effective in reducing stomach acid, dexlansoprazole’s formulation allows for more flexible dosing and improved control of nocturnal acid breakthrough .
Propiedades
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.21mg/mL at pH7.0 | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion. | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
138530-94-6 | |
| Record name | (+)-Lansoprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 140ºC | |
| Record name | Dexlansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














